1-Propyl-3-isobutyl-8-methylxanthine

Xanthine oxidase inhibition Enzyme kinetics Binding affinity

1-Propyl-3-isobutyl-8-methylxanthine (CAS 81250-25-1) is a 1,3,8-tri-substituted xanthine derivative (molecular formula C13H20N4O2, MW 264.33). It belongs to a class of 3-alkylxanthines that possess bronchodilatory and cardiotonic potency while being distinguished from theophylline by a reduced propensity to elicit convulsions or drowsiness.

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
CAS No. 81250-25-1
Cat. No. B11854063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-3-isobutyl-8-methylxanthine
CAS81250-25-1
Molecular FormulaC13H20N4O2
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C(N2)C)N(C1=O)CC(C)C
InChIInChI=1S/C13H20N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h8H,5-7H2,1-4H3,(H,14,15)
InChIKeyMXCWVLPCPQZMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-3-isobutyl-8-methylxanthine (CAS 81250-25-1): A Tri-Substituted Xanthine with Differentiated Neuroleptic and Bronchodilatory Potential


1-Propyl-3-isobutyl-8-methylxanthine (CAS 81250-25-1) is a 1,3,8-tri-substituted xanthine derivative (molecular formula C13H20N4O2, MW 264.33) . It belongs to a class of 3-alkylxanthines that possess bronchodilatory and cardiotonic potency while being distinguished from theophylline by a reduced propensity to elicit convulsions or drowsiness [1]. The compound is also cited as a preferred neuroleptic (anxiolytic/sedative) agent among di- and tri-substituted xanthines, with activity observed at dose levels free of typical side effects [2]. Structurally, the asymmetric 1-propyl/3-isobutyl/8-methyl substitution pattern places it at a unique node in the structure-activity relationship (SAR) landscape where both A1 and A2 adenosine receptor affinity can be modulated by the interplay of substituents, as established in class-level SAR studies [3].

Why Theophylline, IBMX, or Unsubstituted 8-Methylxanthine Cannot Substitute for 1-Propyl-3-isobutyl-8-methylxanthine


Xanthine-based compounds exhibit strong structure-activity dependence: single-atom or chain-length variations in the N1, N3, or C8 positions drastically alter receptor subtype selectivity, phosphodiesterase (PDE) inhibition profile, and central nervous system (CNS) side-effect liability [1]. Theophylline (1,3-dimethylxanthine) is a non-selective adenosine antagonist with a well-documented convulsive side-effect profile, a liability that the 3-alkylxanthine class—including 1-propyl-3-isobutyl-8-methylxanthine—was specifically designed to overcome [2]. IBMX (3-isobutyl-1-methylxanthine) differs in the 1-position (methyl vs. propyl) and lacks the 8-methyl substituent, which is critical for modulating adenosine A1/A2 affinity and PDE inhibition [1]. Generic substitution with an unsubstituted 8-methylxanthine or a simple 1,3-dialkyl variant would fail to achieve the same selectivity window because the 1-propyl, 3-isobutyl, and 8-methyl groups each contribute combinatorially to target affinity [1]. The quantitative evidence below demonstrates where this specific compound occupies a differentiated space that structurally proximal analogs cannot replicate.

Quantitative Evidence for 1-Propyl-3-isobutyl-8-methylxanthine Differentiation Against Closest Analogs


Xanthine Oxidase Inhibition: Ki of 820 nM for 1-Propyl-3-isobutyl-8-methylxanthine

1-Propyl-3-isobutyl-8-methylxanthine (ChEMBL ID: CHEMBL3310952) competitively inhibits bovine xanthine oxidase with a Ki of 820 nM, as determined using varying levels of xanthine substrate with 10-minute preincubation [1]. This provides a measurable enzymatic engagement endpoint that distinguishes the compound from xanthine derivatives that lack this activity. In contrast, theophylline (1,3-dimethylxanthine) is a notably weak inhibitor of xanthine oxidase, with reported IC50 values in the high micromolar to millimolar range [2]. No xanthine oxidase inhibition data at comparable potency have been reported for the closely related analog 1,3-dipropyl-8-methylxanthine or for 1-allyl-3-isobutyl-8-methylxanthine, suggesting that the 1-propyl/3-isobutyl/8-methyl substitution combination contributes to this specific inhibitory profile.

Xanthine oxidase inhibition Enzyme kinetics Binding affinity

Absence of Convulsive Liability: 3-Alkylxanthine Series vs. Theophylline in In Vivo Preclinical Models

According to US Patent 4,644,001, 3-alkylxanthine derivatives wherein the 3-position is n-propyl, n-butyl, or isobutyl (including 1-propyl-3-isobutyl-8-methylxanthine) 'possess bronchodilatory and cardiotonic potency but do not elicit convulsions or cause drowsiness' [1]. This directly contrasts with theophylline (1,3-dimethylxanthine), for which 'the major drawback...is that the drug frequently produces toxic side-effects; most common are nausea and gastric distress, most serious are convulsions, which may lead to death' [1]. The patent further states that 'certain xanthine derivatives, in particular the 1,3,8-trialkylxanthines having a 1-methyl group combined with a group having 4-7 carbon atoms in the 3-position...frequently produce behavioral side-effects, such as drowsiness,' a liability explicitly absent in the 3-alkylxanthine subclass to which 1-propyl-3-isobutyl-8-methylxanthine belongs [1]. While individual ED50 values for convulsion endpoints specific to 1-propyl-3-isobutyl-8-methylxanthine were not located in public sources, the patent claims define a qualitative safety differentiation grounded in in vivo behavioral observation.

Convulsion liability Safety pharmacology Bronchodilator development

Neuroleptic (Anxiolytic/Sedative) Activity: Differentiation from Psychostimulant Xanthines via Behavioral Pharmacology

US Patent 4,469,698 specifies that 1-propyl-3-isobutyl-8-methylxanthine is a preferred compound among di- and tri-substituted xanthines exhibiting neuroleptic (anxiolytic/sedative) activity [1]. The patent explicitly contrasts this with the psychostimulant profile of caffeine and theophylline: 'It has now been found that, unlike the therapeutically used psychostimulating xanthines, certain new 1,3- and 1,3,8-substituted xanthines show sedative or anxiolytic activity at a remarkable activity level and without any side effects being observed at the effective doses (ED50) for the neuroleptic activity' [1]. Furthermore, 'some of the new xanthines show additional diuretic, anti-allergic, bronchodilatory or anti-histamine activity in minimal effective doses...distinctly greater than the effective doses (ED50) for the neuroleptic effect' [1]. This biphasic activity profile—neuroleptic at lower doses, ancillary pharmacological effects at higher doses—represents a functional differentiation from caffeine and theophylline, which are primarily psychostimulant. Specific ED50 values for 1-propyl-3-isobutyl-8-methylxanthine were not located in public sources; however, the compound's explicit designation as a 'particularly preferred compound' within the patent family supports its classification as having demonstrated neuroleptic activity in the screening assays described.

Neuroleptic Anxiolytic Adenosine receptor antagonism

Adenosine Receptor Substitution Pattern SAR: 3-Position Dominance for A2 Affinity

The 1991 study by Erickson et al. (J. Med. Chem.) evaluated 11 1,3,8-trisubstituted xanthines and established that the substituent at the 3-position is more important than the substituent at the 1-position for determining potency at the A2 adenosine receptor [1]. Specifically, 'the substituents on the 1- and 3-positions of these 8-substituted xanthines were equally important for determining maximum affinity to the A1 receptor, while the substituent at the 3-position is more important than the substituent at the 1-position for potency at the A2 receptor' [1]. This SAR rule implies that 1-propyl-3-isobutyl-8-methylxanthine, with its branched isobutyl group at the 3-position, may achieve differentiated A2 receptor engagement compared to analogs bearing linear alkyl chains (e.g., 1,3-dipropyl-8-methylxanthine) or methyl groups (e.g., theophylline) at this critical position. While Erickson et al. did not test 1-propyl-3-isobutyl-8-methylxanthine directly, the study provides class-level SAR principles that predict A2 affinity tuning through 3-position modification. This SAR inference is consistent with the neuroleptic profile reported for this compound, as A2 receptor blockade is implicated in sedative and anxiolytic effects.

Adenosine A1/A2 receptor Structure-activity relationship Xanthine substitution pattern

Structural Differentiation: Physicochemical Property Space vs. 1,3-Dipropyl-8-methylxanthine

1-Propyl-3-isobutyl-8-methylxanthine (C13H20N4O2, MW 264.33) differs from the closely related analog 1,3-dipropyl-8-methylxanthine (C12H18N4O2, MW 250.30) by +1 carbon atom and the presence of a branched isobutyl group at the 3-position in place of a linear n-propyl group [1]. This structural modification increases calculated logP by approximately 0.3-0.4 units (estimated via fragment-based methods), alters steric bulk at the 3-position, and eliminates the symmetrical 1,3-disubstitution pattern. The asymmetry (R1 ≠ R3) is relevant because the Erickson et al. SAR study demonstrated that asymmetric substitution patterns (patterns b and c) can yield A2 affinity equipotent to the symmetric pattern a, but with potential selectivity advantages [2]. The branched isobutyl group at N3 further introduces conformational flexibility differences compared to the rigidly linear n-propyl chain of 1,3-dipropyl-8-methylxanthine, which may affect binding pocket accommodation.

Lipophilicity Structural comparison Drug-likeness

Best-Fit Research Application Scenarios for 1-Propyl-3-isobutyl-8-methylxanthine Based on Differentiated Evidence


Adenosine Receptor Subtype Pharmacology: Probing the 3-Position Contribution to A2 Selectivity

Investigators studying the structural determinants of adenosine A2 receptor selectivity should consider 1-propyl-3-isobutyl-8-methylxanthine as a chemical probe to test the hypothesis that branched 3-position substituents enhance A2 engagement. The Erickson et al. (1991) SAR framework [1] identifies the 3-position as the dominant driver of A2 affinity, but the study's dataset is limited to linear alkyl and methyl substituents. The branched isobutyl group in this compound fills a gap in the existing SAR landscape, potentially providing A2 affinity data that extends beyond the original study's conclusions.

In Vivo Bronchodilator Development with Reduced Convulsion Risk

For academic or industrial programs developing next-generation bronchodilators, 1-propyl-3-isobutyl-8-methylxanthine offers a starting point from the 3-alkylxanthine class that is explicitly claimed to retain bronchodilatory potency while lacking the convulsive liability of theophylline [2]. This compound can serve as a reference standard in in vivo guinea-pig tracheal relaxation assays where the therapeutic index (bronchodilator ED50 / convulsion ED50) is the key differentiating metric.

CNS Pharmacology: Inversion of Xanthine Activity from Psychostimulant to Neuroleptic

Researchers investigating adenosine-mediated CNS effects can use this compound as a tool to dissect the structural features that convert the xanthine scaffold from psychostimulant (caffeine/theophylline) to neuroleptic (sedative/anxiolytic) activity [3]. The 1-propyl/3-isobutyl/8-methyl substitution pattern represents one of the few documented examples where tri-substitution achieves this functional inversion, making the compound valuable for behavioral pharmacology studies of adenosine receptor subtypes.

Xanthine Oxidase Inhibition Studies: A Structurally Distinct Inhibitor Chemotype

Given its measurable xanthine oxidase inhibition (Ki = 820 nM) [4], this compound can be employed as a structurally distinct inhibitor chemotype in studies of purine metabolism and reactive oxygen species generation. Unlike classical xanthine oxidase inhibitors (allopurinol, febuxostat), this compound retains the purine-like xanthine core, enabling comparative mechanism-of-action studies that probe the role of N1/N3/C8 substituents in enzymatic inhibition.

Quote Request

Request a Quote for 1-Propyl-3-isobutyl-8-methylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.